molecular formula C9H8O B1208947 Atropaldehyde CAS No. 495-10-3

Atropaldehyde

Cat. No.: B1208947
CAS No.: 495-10-3
M. Wt: 132.16 g/mol
InChI Key: ZFBRJUBOJXNIQM-UHFFFAOYSA-N
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Description

It is a colorless liquid with a strong pungent odor and is soluble in ethanol, ether, and most organic solvents . Atropaldehyde is an unstable compound that is prone to polymerization and acidification . It is commonly used as an intermediate in organic synthesis and can be used to prepare various compounds such as benzoic acid, benzoic acid ester, and phenylacetic acid .

Synthetic Routes and Reaction Conditions:

    Oxidation of Toluene: this compound can be prepared by the oxidation of toluene.

    Preparation via Acetal: A more detailed synthetic route involves the preparation of this compound diethyl acetal from 1,1-dichloro-2-phenylcyclopropane.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Atropaldehyde is similar to other α,β-unsaturated aldehydes such as acrolein and 4-hydroxynonenal. it is unique in its specific reactivity and applications:

This compound’s unique reactivity and applications in organic synthesis, enzyme inhibition studies, and industrial production make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBRJUBOJXNIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964238
Record name 2-Phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-10-3
Record name 2-Phenylacrolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Atropaldehyde
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Atropaldehyde
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Atropaldehyde
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Atropaldehyde
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Atropaldehyde
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Atropaldehyde

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